3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid
Description
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid (SY262222) is a fluorinated hydroxybutanoic acid derivative characterized by a 6-chloro-3-pyridyl substituent and a trifluoromethyl group.
Properties
Molecular Formula |
C9H7ClF3NO3 |
|---|---|
Molecular Weight |
269.60 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H7ClF3NO3/c10-6-2-1-5(4-14-6)8(17,3-7(15)16)9(11,12)13/h1-2,4,17H,3H2,(H,15,16) |
InChI Key |
BBBDLCDZBDQTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarbonitrile.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base.
Hydroxylation: The trifluoromethylated intermediate is hydroxylated using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in the formulation of agricultural insecticides to protect crops from pests.
Mechanism of Action
The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects . It binds to these receptors, causing overstimulation and subsequent paralysis of the insect’s nervous system. This leads to the death of the insect, effectively controlling pest populations.
Comparison with Similar Compounds
Structural Analogues
The following compounds are structurally related to SY262222, differing in substituents, fluorine content, or functional groups:
| Compound ID | Substituent | Fluorine Atoms | Functional Group | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|---|
| SY262222 (Target) | 6-Chloro-3-pyridyl | 3 (CF3) | Hydroxybutanoic acid | C10H8ClF3NO3 | ~284.63 (predicted) |
| SY262219 | 4-Chlorophenyl | 2 (CF2) | Hydroxybutanoic acid | C10H9ClF2O3 | ~250.63 (predicted) |
| SY262221 | 6-Chloro-3-pyridyl | 2 (CF2) | Hydroxybutanoic acid | C9H7ClF2NO3 | ~266.61 (predicted) |
| SY262223 | 6-Chloro-3-pyridyl | 3 (CF3) | Hydroxybutanenitrile | C9H5ClF3NO | ~247.60 (predicted) |
Key Structural Differences :
Physicochemical Properties
Experimental or predicted data for select analogs (e.g., 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid, CAS 1780797-33-2) highlight trends:
| Property | SY262222 (Predicted) | 3-(4-Chlorophenyl) Analog | SY262221 (Predicted) |
|---|---|---|---|
| Density (g/cm³) | ~1.52 | 1.521±0.06 | ~1.49 |
| Boiling Point (°C) | ~375 | 374.6±42.0 | ~360 |
| pKa | ~3.4 | 3.53±0.10 | ~3.8 |
Key Observations :
- Acidity : The trifluoromethyl group lowers the pKa (increases acidity) compared to difluoro analogs, as seen in the 4-chlorophenyl analog (pKa 3.53 vs. predicted higher values for CF2-containing compounds) .
- Thermal Stability : Higher boiling points in trifluoro derivatives correlate with stronger intermolecular forces due to fluorine’s electronegativity .
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